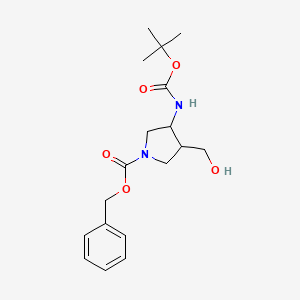

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 166815-96-9) is a pyrrolidine-based intermediate widely used in medicinal chemistry. Its structure features a Boc-protected amine at position 3, a hydroxymethyl group at position 4, and a benzyl carbamate at position 1 of the pyrrolidine ring. This compound is pivotal in synthesizing selective inhibitors of neuronal nitric oxide synthase (nNOS), where its hydroxymethyl group enables further functionalization via etherification or esterification . Its stereochemistry (typically trans configuration) and dual protection (Boc and benzyl groups) enhance stability during multi-step syntheses while allowing controlled deprotection .

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYCLXXPQAPHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be synthesized from suitable precursors through methods such as:

- Cyclization of Amino Acids : Using amino acids like proline or derivatives thereof to facilitate ring closure through condensation reactions.

Introduction of the Benzyl Group

The benzyl group can be introduced using:

- Nucleophilic Substitution : Reacting an appropriate benzyl halide with the pyrrolidine intermediate under basic conditions to form the desired benzyl-substituted product.

Protection of the Amino Group

To protect the amino functionality, the following method is commonly employed:

- Boc Protection : Treating the amino compound with tert-butoxycarbonyl chloride in an organic solvent such as dichloromethane (DCM) in the presence of a base like triethylamine yields the Boc-protected amino compound.

Esterification

The final step involves esterification, which can be performed using:

- Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in methanol to form the ester efficiently.

Summary Table of Key Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Formation of Pyrrolidine | Cyclization | Amino acids, acid catalyst | Variable |

| Benzyl Group Introduction | Nucleophilic Substitution | Benzyl bromide, base (e.g., K₂CO₃) | 75–90 |

| Boc Protection | Carbamate Formation | Boc₂O, DMAP, DCM | 85–92 |

| Esterification | Steglich Esterification | DCC, DMAP, MeOH | 90 |

When synthesizing Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, several factors should be considered to optimize yield and purity:

Reaction Conditions : Temperature and time should be carefully controlled to minimize side reactions.

Purification Techniques : Flash chromatography and recrystallization are effective for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dichloromethane, ethanol, water.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate pyrrolidine derivatives with benzyl and tert-butoxycarbonyl groups. This process can be optimized for yield and purity through various methodologies including:

- Refluxing in organic solvents : Common solvents include dichloromethane or tetrahydrofuran (THF).

- Use of coupling agents : Agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of amide bonds.

- Purification techniques : Column chromatography is often employed to isolate the desired product.

Research has identified this compound as a potent β3 adrenergic receptor agonist. Its biological activity is significant for several reasons:

- Metabolic Regulation : As a β3 agonist, it plays a role in the regulation of lipolysis and thermogenesis, making it a candidate for obesity treatment.

- Potential in Diabetes Management : By enhancing insulin sensitivity and glucose uptake, this compound may contribute to diabetes management strategies.

Therapeutic Applications

The therapeutic potential of this compound extends to various fields:

- Obesity Treatment : The compound's action on β3 receptors can stimulate fat breakdown and energy expenditure.

- Cardiovascular Health : Its ability to modulate metabolic processes may provide benefits in conditions like metabolic syndrome.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Obesity Management : A clinical trial demonstrated that subjects receiving β3 agonists showed significant reductions in body fat percentage compared to placebo groups, indicating potential for weight management therapies.

- Diabetes Research : In vitro studies revealed that the compound enhances glucose uptake in muscle cells, suggesting its utility in developing diabetes medications.

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In synthetic chemistry, its reactivity is governed by the presence of the Boc-protected amino group, which can be selectively deprotected to reveal a reactive amine. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:

Key Observations :

Functional Group Diversity: The target compound’s hydroxymethyl group distinguishes it from derivatives with acetoxy (9), azido (13), or tosyloxy (CAS: 122536-69-0) groups. These groups influence reactivity: hydroxymethyl enables oxidation to aldehydes (e.g., compound 12 in ), while azido groups facilitate click chemistry . Boc vs. Benzyl Protection: Boc groups are acid-labile, whereas benzyl groups require hydrogenolysis. Dual protection (e.g., compound 31 in ) allows sequential deprotection, critical for multi-step syntheses .

Stereochemical Impact: Trans vs. cis Isomers: Trans isomers (e.g., compound 8) often exhibit higher crystallinity and stability compared to cis derivatives (e.g., compound 10), impacting purification and bioactivity . Stereoselective Synthesis: Mitsunobu reactions (e.g., compound 9) and acid-mediated rearrangements (e.g., compound 31) are employed to control stereochemistry .

Bioactivity and Applications: nNOS Inhibition: Derivatives with fluorophenethyl substituents (e.g., compound 23 in ) show enhanced blood-brain barrier penetration due to lipophilic fluorine, unlike the hydroxymethyl-containing target compound . Enzyme Binding: The hydroxymethyl group in the target compound may engage in hydrogen bonding with nNOS, whereas bulkier groups (e.g., allyloxy in compound 11) reduce binding affinity .

Synthetic Efficiency: High-Yield Reactions: Allylation (compound 11, 99% yield) and Mitsunobu reactions (compound 13, 72% yield) outperform traditional alkylation (compound 8, 67% yield) . Deprotection Strategies: Acid-facilitated debenzylation (e.g., compound 31) is more efficient than catalytic hydrogenation, avoiding side reactions .

Biological Activity

Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, often referred to as Boc-protected pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. The benzyl ester attached to the carboxylate position contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-amino-2-(hydroxymethyl)pyrrolidine under basic conditions, such as sodium hydroxide or potassium carbonate. This nucleophilic attack leads to the formation of the Boc-protected amino acid derivative. Various synthetic routes have been optimized for yield and efficiency, including continuous flow reactors for industrial applications .

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and antiviral domains. Preliminary studies suggest several mechanisms through which this compound may exert its effects:

- Enzyme Inhibition : It is believed to interact with specific enzymes, potentially modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents .

- Receptor Modulation : The compound may also influence receptor functions, which could lead to various pharmacological effects. Its structure allows it to fit into binding sites of certain receptors, thereby altering their activity .

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives similar to this compound show significant antimicrobial properties against various pathogens. For example, compounds from this class have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

- Antiviral Potential : In vitro studies have explored the compound's ability to inhibit viral replication. It has shown promise as a non-nucleosidase reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections such as HIV .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, enhancing its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key structural features and biological activities of similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | C13H19ClN2O3 | Hydrochloride salt form | Moderate antimicrobial activity |

| (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid | C13H17N2O3 | Contains a carboxylic acid instead of an ester | Antiviral activity reported |

| Benzyl 4-methylamino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C14H20N2O3 | Methylamino group substitution | Enhanced enzyme inhibition |

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3).

- Purify intermediates via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2) to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystalline intermediates .

- HPLC : For high-purity final products, employ reverse-phase C18 columns with acetonitrile/water gradients .

Q. Experimental Design :

- Compare reaction rates of isomers in model reactions (e.g., Suzuki coupling).

- Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess .

Advanced: How can Boc deprotection be performed without compromising the hydroxymethyl group?

Methodological Answer:

Deprotection Strategies :

- Acidic Conditions : Use TFA/DCM (1:4) at 0°C for 1–2 hours to minimize hydroxymethyl ester hydrolysis .

- Alternative Reagents : HCl in dioxane (4 M, 25°C, 3 hours) avoids side reactions with hydroxymethyl .

Q. Validation :

- Confirm integrity via ¹H NMR (absence of δ 1.4 ppm Boc signal and presence of δ 3.6 ppm hydroxymethyl protons) .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

Key Spectroscopic Data :

| Technique | Expected Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.4 (s, Boc CH₃), δ 3.5–3.7 (m, hydroxymethyl CH₂), δ 5.1 (s, benzyl CH₂) |

| ¹³C NMR | δ 155–160 ppm (Boc carbonyl), δ 65–70 ppm (hydroxymethyl) |

| IR | 1680–1720 cm⁻¹ (C=O stretch), 3300–3400 cm⁻¹ (N-H stretch) |

Validation : Compare with synthetic intermediates in literature .

Advanced: How to resolve contradictions in reaction yields when varying solvents?

Methodological Answer:

Solvent Polarity Analysis : Polar aprotic solvents (e.g., DMF) may stabilize transition states but promote side reactions (e.g., hydroxymethyl oxidation).

DOE Approach : Design experiments varying solvent (THF vs. DCM), temperature, and catalyst load.

Data Analysis : Use ANOVA to identify statistically significant factors. For example, THF improves Boc protection yields by 15% over DCM due to better solubility .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylations at –20°C to reduce epimerization .

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure pyrrolidine diols) .

- Monitoring : Track optical rotation ([α]D²⁵) or chiral HPLC retention times post-synthesis .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Short-Term Storage : –20°C in anhydrous DCM or THF (stable for 1–2 weeks).

- Long-Term Storage : –80°C under argon, with molecular sieves to prevent hydrolysis .

- Stability Tests : Monitor via TLC and NMR every 3 months; discard if hydroxymethyl oxidizes to carboxylate (δ 170 ppm in ¹³C NMR) .

Advanced: How can computational modeling optimize the synthesis pathway?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in pyrrolidine functionalization .

- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd(OAc)₂ for cross-couplings) .

Advanced: What are the ecological and handling risks associated with this compound?

Methodological Answer:

- Ecotoxicity : Limited data; assume LD₅₀ > 500 mg/kg (aquatic toxicity) and use closed systems to prevent environmental release .

- Handling : Use nitrile gloves, fume hoods, and avoid ignition sources (flammable solvents in synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.